2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide
Overview
Description
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide is a chemical compound with the molecular formula C13H16ClF3N4O and a molecular weight of 336.74 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical research .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Tfmp derivatives are known to have applications in the protection of crops from pests . This suggests that the compound may affect pathways related to pest resistance in crops.
Pharmacokinetics
The presence of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
Tfmp derivatives are known to have applications in the protection of crops from pests , suggesting that the compound may have similar effects.
Action Environment
The use of tfmp derivatives in the agrochemical industry suggests that these compounds may be designed to be stable and effective in various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the pyridine moiety, and subsequent functionalization to introduce the acetohydrazide group .
Formation of Piperidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using a halogenated pyridine derivative.
Functionalization to Acetohydrazide: The final step involves the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions to form the acetohydrazide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially forming amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and chloropyridine moieties contribute to its stability and reactivity, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N4O/c14-10-6-9(13(15,16)17)7-19-12(10)21-3-1-8(2-4-21)5-11(22)20-18/h6-8H,1-5,18H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGUKOWGQISNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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